Antiproliferative Potency Advantage Over Des-Trifluoromethyl Analog in MCF7 Breast Cancer Cells
In the Lefebvre et al. 2017 sulfamide-pyrimidine series, the introduction of a bulky, electron-withdrawing substituent on the terminal benzamide ring generally enhanced antiproliferative activity [1]. While the exact 3-trifluoromethyl compound was not individually reported, the structure-activity relationship (SAR) trend indicates that compounds bearing a halogenated or trifluoromethyl-substituted benzamide exhibit GI50 values reduced to the sub-6 µM range across HT-29, M21, and MCF7 cell lines, whereas the unsubstituted benzamide derivative (prototype, CAS 289630-84-8) shows GI50 > 10 µM [1]. Therefore, a potency improvement of ≥2-fold is expected for the trifluoromethyl-containing target compound relative to the des-trifluoromethyl analog.
| Evidence Dimension | Growth inhibition (GI50) in MCF7 human breast adenocarcinoma cells |
|---|---|
| Target Compound Data | Estimated GI50 ≤ 6 µM (inferred from SAR for bulky-substituent analogs) [1] |
| Comparator Or Baseline | Unsubstituted benzamide analog (N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide, CAS 289630-84-8): GI50 > 10 µM [1] |
| Quantified Difference | ≥2-fold improvement (class-level SAR trend) |
| Conditions | In vitro, 48-hour sulforhodamine B assay, MCF7 cell line [1] |
Why This Matters
In procurement for anticancer screening cascades, a 2-fold potency differential can determine whether a compound advances from primary hit to lead optimization, making the trifluoromethyl-substituted candidate a higher-priority selection.
- [1] Lefebvre, C.-A., Forcellini, E., Boutin, S., Côté, M.F., C.-Gaudreault, R., Mathieu, P., Lagüe, P., Paquin, J.-F. (2017) Synthesis of novel substituted pyrimidine derivatives bearing a sulfamide group and their in vitro cancer growth inhibition activity. Bioorganic & Medicinal Chemistry Letters, 27(2), 299-302. View Source
